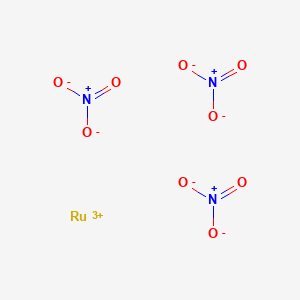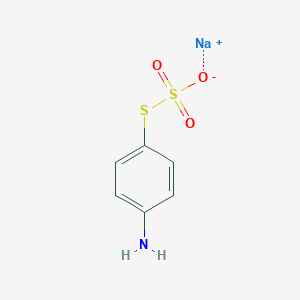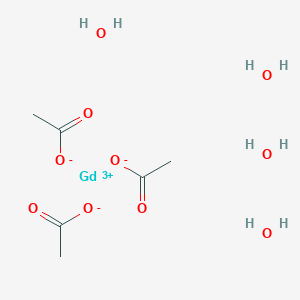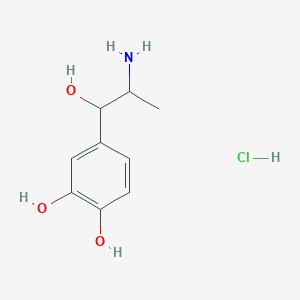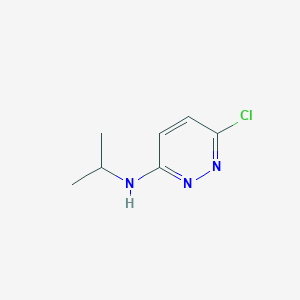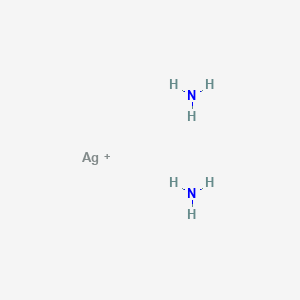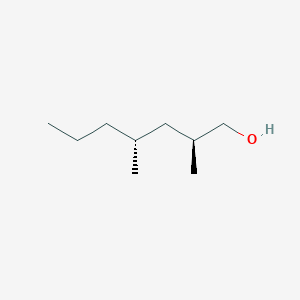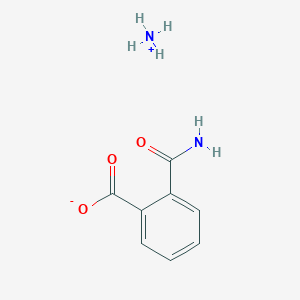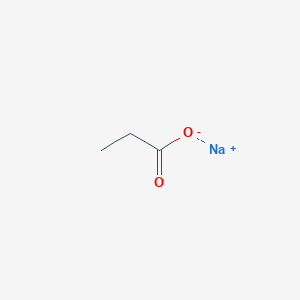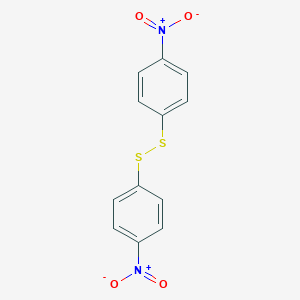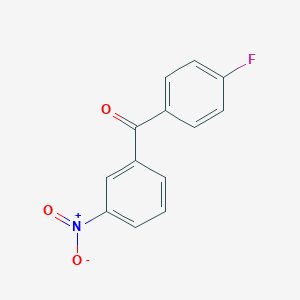
4-Fluoro-3'-nitrobenzophénone
Vue d'ensemble
Description
4-Fluoro-3’-nitrobenzophenone is an organic compound with the molecular formula C13H8FNO3. It is a derivative of benzophenone, where the phenyl rings are substituted with a fluorine atom at the 4-position and a nitro group at the 3’-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-Fluoro-3’-nitrobenzophenone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is a precursor in the synthesis of various pharmaceutical agents.
Agrochemicals: It is used in the production of certain agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
It is known that this compound is used as a building block in the synthesis of various pharmaceuticals and fluorescent dyes . Therefore, its targets would likely depend on the specific molecules it is used to synthesize.
Mode of Action
The mode of action of 4-Fluoro-3’-nitrobenzophenone is primarily through its reactivity with other compounds in chemical reactions. It is used as a building block in the synthesis of various other compounds, including benzimidazoles, benzoselenazoles, and polymersomes . The nitro group can be reduced to an amine, acting as a nucleophile, and the fluorine atom can be displaced in nucleophilic aromatic substitution reactions .
Biochemical Pathways
The specific biochemical pathways affected by 4-Fluoro-3’-nitrobenzophenone would depend on the specific molecules it is used to synthesize. For example, benzimidazoles have antimicrobial, opioid, antipsychotic, and antihistamine activities . Therefore, 4-Fluoro-3’-nitrobenzophenone could indirectly affect a wide range of biochemical pathways through its role in the synthesis of these compounds.
Result of Action
The molecular and cellular effects of 4-Fluoro-3’-nitrobenzophenone would depend on the specific molecules it is used to synthesize. For example, benzimidazoles can have a wide range of effects, including antimicrobial, opioid, antipsychotic, and antihistamine activities . Therefore, 4-Fluoro-3’-nitrobenzophenone could indirectly cause a wide range of molecular and cellular effects through its role in the synthesis of these compounds.
Action Environment
The action, efficacy, and stability of 4-Fluoro-3’-nitrobenzophenone can be influenced by various environmental factors. For example, the synthesis of 4-Fluoro-3’-nitrobenzophenone involves reactions that are sensitive to temperature . Therefore, environmental factors such as temperature could potentially influence the action, efficacy, and stability of 4-Fluoro-3’-nitrobenzophenone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Fluoro-3’-nitrobenzophenone involves the Suzuki-Miyaura coupling reaction. This method typically uses 1-Iodo-3-nitrobenzene and 4-Fluorobenzeneboronic acid as starting materials. The reaction is catalyzed by a palladium complex, such as Bedford’s palladacycle, in the presence of a base like potassium carbonate. The reaction is carried out in methoxybenzene at 120°C under a pressure of 1500.15 Torr for 5 hours in an autoclave .
Industrial Production Methods
Industrial production of 4-Fluoro-3’-nitrobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Fluoro-3’-aminobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Oxidation: Oxidized derivatives of benzophenone.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-4’-nitrobenzophenone
- 3-Nitro-4-chlorobenzophenone
- 4-Amino-3-nitrobenzophenone
Comparison
4-Fluoro-3’-nitrobenzophenone is unique due to the presence of both a fluorine atom and a nitro group on the benzophenone structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific electronic effects that influence its behavior in various chemical processes. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in diverse applications .
Propriétés
IUPAC Name |
(4-fluorophenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHVHRTYAQSPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440805 | |
| Record name | 4-FLUORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16574-53-1 | |
| Record name | (4-Fluorophenyl)(3-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-FLUORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 4-Chloro-4'-fluoro-3-nitrobenzophenone in pharmaceutical chemistry?
A: 4-Chloro-4'-fluoro-3-nitrobenzophenone is a crucial building block in the multi-step synthesis of flurobendazole []. While not pharmaceutically active itself, its structure contributes to the final molecule's properties and ultimately its anthelmintic activity. Understanding its synthesis is vital for producing flurobendazole efficiently and cost-effectively.
Q2: Can you elaborate on the synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone as described in the research?
A: While the provided abstract doesn't detail the specific synthetic route, it emphasizes a "detailed discussion" on the synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone []. This likely involves a Friedel-Crafts acylation reaction, a common method for benzophenone synthesis. Further details on reaction conditions, reagents, and yields would be found in the full research paper.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



